An In-depth Technical Guide to Boc-Val-Cit-PAB: Structure, Properties, and Applications in Drug Development
An In-depth Technical Guide to Boc-Val-Cit-PAB: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Boc-Val-Cit-PAB linker, a critical component in the field of targeted therapeutics, particularly in the design and synthesis of Antibody-Drug Conjugates (ADCs). This document details its chemical structure, physicochemical properties, and the underlying principles of its application, with a focus on presenting quantitative data, detailed experimental protocols, and clear visual representations of its mechanism of action.
Core Structure and Chemical Identity
Boc-Val-Cit-PAB is a cleavable linker used in the synthesis of ADCs.[1][2] Its structure consists of a Boc-protected dipeptide, Valine-Citrulline (Val-Cit), attached to a self-immolative p-aminobenzyl alcohol (PAB) spacer.[3] The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the N-terminus of the valine amino acid, which can be removed under acidic conditions to reveal a primary amine for further conjugation.[3] The Val-Cit dipeptide is specifically designed to be a substrate for Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[2][3][]
The IUPAC name for Boc-Val-Cit-PAB is tert-butyl ((2S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate.[5]
Chemical Structure Diagram
Caption: Chemical structure of Boc-Val-Cit-PAB.
Physicochemical and Biological Properties
The physicochemical properties of Boc-Val-Cit-PAB are crucial for its function as an ADC linker, influencing its solubility, stability, and reactivity.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₃₇N₅O₆ | [2][5] |
| Molecular Weight | 479.58 g/mol | [5] |
| CAS Number | 870487-09-5 | [2][5] |
| Appearance | Solid powder | [5] |
| Purity | >96% | [6] |
| Solubility | Soluble in DMSO | [5] |
| Storage Conditions | Long term at -20°C, short term at 0-4°C, dry and dark | [5] |
Mechanism of Action in Antibody-Drug Conjugates
The strategic design of Boc-Val-Cit-PAB allows for the stable linkage of a cytotoxic payload to an antibody in systemic circulation and its specific release within target cancer cells.
Signaling Pathway of ADC Internalization and Payload Release
Caption: ADC internalization and enzymatic payload release.
The process begins with the binding of the ADC to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome, where the acidic environment and the presence of proteases, such as Cathepsin B, lead to the cleavage of the Val-Cit dipeptide linker.[3][] This cleavage initiates a self-immolation cascade of the PAB spacer, resulting in the release of the active cytotoxic payload inside the tumor cell, where it can then exert its therapeutic effect.[]
Experimental Protocols
Synthesis of Boc-Val-Cit-PAB
The synthesis of Boc-Val-Cit-PAB is a multi-step process that involves the sequential coupling of the constituent amino acids and the PAB spacer. The following is a representative protocol based on established methodologies for similar compounds.
Experimental Workflow for Synthesis
Caption: General synthetic workflow for Boc-Val-Cit-PAB.
Materials:
-
Boc-L-Citrulline
-
p-Aminobenzyl alcohol
-
Boc-L-Valine
-
Coupling agents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Deprotection agents (e.g., TFA in DCM)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Boc-Cit-PAB:
-
Dissolve Boc-L-Citrulline and p-aminobenzyl alcohol in anhydrous DMF.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to the mixture.
-
Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Purify the product by flash column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-Cit-PAB in a solution of TFA in DCM (e.g., 20-50%).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the deprotected H-Cit-PAB intermediate.
-
-
Coupling with Boc-Valine:
-
Dissolve the H-Cit-PAB intermediate and Boc-L-Valine in anhydrous DMF.
-
Add a coupling agent and a base as in step 1.
-
Stir the reaction at room temperature until completion.
-
Purify the final product, Boc-Val-Cit-PAB, by flash column chromatography.
-
Note: Specific reaction conditions, including stoichiometry, reaction times, and purification gradients, should be optimized for each synthesis.
In Vitro Cathepsin B Cleavage Assay
This assay is designed to evaluate the susceptibility of the Val-Cit linker to enzymatic cleavage by Cathepsin B.
Materials:
-
Boc-Val-Cit-PAB
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile with 0.1% TFA)
-
HPLC system with a C18 column
Procedure:
-
Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer at 37°C for 15 minutes.
-
Reaction Initiation: Add a stock solution of Boc-Val-Cit-PAB in DMSO to the activated enzyme solution to initiate the reaction. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Time-Course Sampling: At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to separate and quantify the intact Boc-Val-Cit-PAB and the cleavage products.
-
Data Analysis: Plot the concentration of the remaining substrate or the formed product against time to determine the cleavage kinetics.
Chemical Stability
The stability of the Boc-Val-Cit-PAB linker is critical for the overall performance of an ADC. It must remain stable in the systemic circulation to prevent premature drug release and associated off-target toxicity.
| Condition | Stability Assessment | Reference(s) |
| Plasma Stability | The Val-Cit linker generally exhibits high stability in human and primate plasma.[7] | [7] |
| Storage Stability | Stable for extended periods when stored as a solid at -20°C.[5][] Solutions in DMSO can be stored at -20°C for at least one month and at -80°C for up to six months.[1] | [1][5][] |
| pH Stability | The Boc protecting group is labile to acidic conditions.[3] The amide bonds of the peptide backbone are generally stable under physiological pH but can be hydrolyzed under strongly acidic or basic conditions. Specific quantitative data on pH-dependent stability is not readily available. | [3] |
| Thermal Stability | Shipped at ambient temperature, suggesting short-term stability.[2] Long-term thermal stability data is not extensively documented in the public domain. | [2] |
Conclusion
Boc-Val-Cit-PAB is a well-established and versatile linker for the development of antibody-drug conjugates. Its design, which incorporates a protease-cleavable dipeptide and a self-immolative spacer, allows for the targeted delivery and controlled release of potent cytotoxic agents within tumor cells. This technical guide has provided a detailed overview of its structure, chemical properties, mechanism of action, and relevant experimental protocols. Further research to quantify its stability under various conditions and to fully elucidate its enzymatic cleavage kinetics will continue to refine its application in the next generation of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boc-Val-Cit-PAB, ADC linker, 870487-09-5 | BroadPharm [broadpharm.com]
- 3. Boc-Val-Cit-PAB | CAS 870487-09-5 | AxisPharm [axispharm.com]
- 5. medkoo.com [medkoo.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
